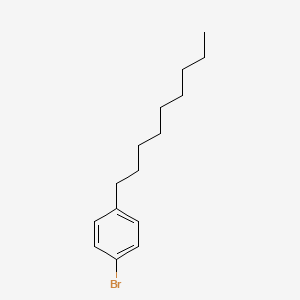

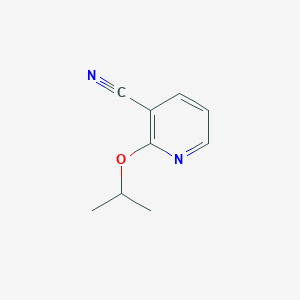

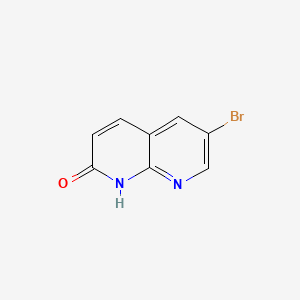

2-(2-Bromo-phenylamino)-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Bromo-phenylamino)-ethanol, also known as 2-Bromoethylamine, is a chemical compound with the molecular formula C6H9BrN. It is an organobromine compound that is found in a variety of industrial and research applications. It is a colorless liquid that is soluble in water and organic solvents. It has a boiling point of 148-150 °C and a melting point of -40 °C.

Applications De Recherche Scientifique

Pharmacology: Neurotransmitter Research

2-(2-Bromo-phenylamino)-ethanol: could be utilized in the study of monoamine neurotransmitters, which are crucial for brain function and development. Compounds with similar structures have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the metabolism of these neurotransmitters . By studying the effects of this compound on MAO activity, researchers can develop new treatments for neurological disorders.

Organic Synthesis: Building Blocks for Complex Molecules

In organic chemistry, 2-(2-Bromo-phenylamino)-ethanol serves as a building block for synthesizing more complex molecules. Its bromine and amino functional groups make it a versatile precursor for constructing pharmaceuticals and organic compounds through reactions like nucleophilic substitution or as a catalyst in enantioselective synthesis .

Material Science: Polymer Modification

The bromine atom in 2-(2-Bromo-phenylamino)-ethanol makes it a candidate for the modification of polymers. Brominated compounds are often used as flame retardants in materials science. This compound could be incorporated into polymers to enhance their flame-retardant properties while also providing additional functional groups for further chemical modifications .

Analytical Chemistry: Chromatography Standards

2-(2-Bromo-phenylamino)-ethanol: can be used as a standard or reference compound in chromatographic analysis due to its distinct chemical structure. It could help in the calibration of equipment and in the development of new analytical methods for detecting similar organic compounds .

Biochemistry Research: Enzyme Inhibition Studies

In biochemistry, 2-(2-Bromo-phenylamino)-ethanol may be used to study enzyme inhibition, particularly in the context of cancer research. Brominated compounds have been investigated for their potential to inhibit enzymes that are overexpressed in cancer cells, thus providing a pathway for therapeutic intervention .

Environmental Science: Ecotoxicology

The presence of brominated compounds in the environment has raised concerns about their ecological impact2-(2-Bromo-phenylamino)-ethanol could be studied for its ecotoxicological effects, helping to understand the environmental fate of brominated flame retardants and their potential to bioaccumulate in wildlife .

Mécanisme D'action

Target of Action

Brominated phenyl compounds are often used in organic synthesis and may interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

Brominated compounds often act as electrophiles in biochemical reactions, reacting with nucleophilic sites in biological molecules . The bromine atom can be displaced by a nucleophile, such as an amino group, in a substitution reaction .

Biochemical Pathways

Brominated phenyl compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways depending on their specific structure and functional groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromo-phenylamino)-ethanol . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .

Propriétés

IUPAC Name |

2-(2-bromoanilino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-2-4-8(7)10-5-6-11/h1-4,10-11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAZPFCJTBVZLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCCO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502922 |

Source

|

| Record name | 2-(2-Bromoanilino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-phenylamino)-ethanol | |

CAS RN |

87762-20-7 |

Source

|

| Record name | 2-(2-Bromoanilino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)